molecular formula C12H19F2NO4 B14016197 (S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate

(S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate

Cat. No.: B14016197
M. Wt: 279.28 g/mol
InChI Key: ATJHVMVWSYGNJH-QMMMGPOBSA-N
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Description

(S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with tert-butyl, methyl, and difluoro groups, making it an interesting subject for chemical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of Substituents: The tert-butyl, methyl, and difluoro groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides under basic conditions, while difluoro groups can be introduced using fluorinating agents like diethylaminosulfur trifluoride (DAST).

    Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the difluoro groups, potentially converting them to mono-fluoro or non-fluorinated derivatives.

    Substitution: The tert-butyl and difluoro groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products:

  • Oxidation products include ketones and carboxylic acids.
  • Reduction products include mono-fluoro or non-fluorinated derivatives.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

(S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

  • ®-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate
  • 1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate (racemic mixture)
  • 1-tert-Butyl 2-methyl 4-fluoropiperidine-1,2-dicarboxylate

Comparison:

    Chirality: The (S)-enantiomer is distinct from the ®-enantiomer due to its specific spatial arrangement, which can result in different biological activities.

    Fluorination: The presence of two fluorine atoms in the (S)-1-tert-Butyl 2-methyl 4,4-difluoropiperidine-1,2-dicarboxylate makes it unique compared to mono-fluorinated or non-fluorinated analogs, potentially affecting its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C12H19F2NO4

Molecular Weight

279.28 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4,4-difluoropiperidine-1,2-dicarboxylate

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(17)15-6-5-12(13,14)7-8(15)9(16)18-4/h8H,5-7H2,1-4H3/t8-/m0/s1

InChI Key

ATJHVMVWSYGNJH-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C[C@H]1C(=O)OC)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)(F)F

Origin of Product

United States

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